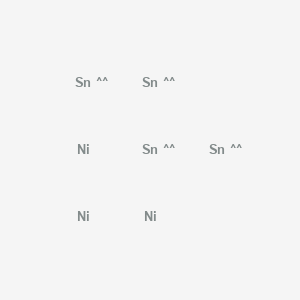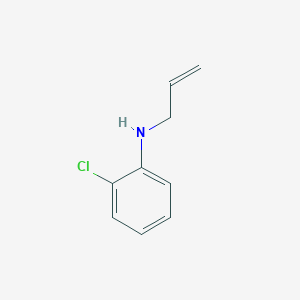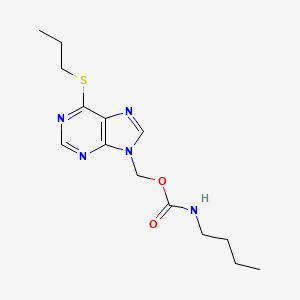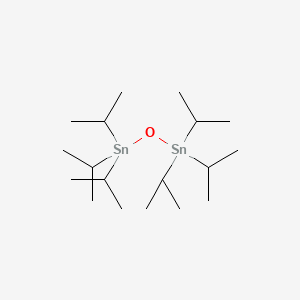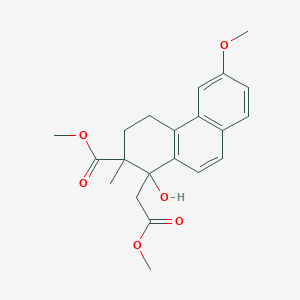
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of hydroxyl, methoxy, and carboxylate groups through reactions such as methylation, esterification, and hydroxylation.
Final Assembly: Coupling of the functionalized phenanthrene core with the methoxy-oxoethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反应分析
Types of Reactions
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism by which Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate: A closely related compound with a similar structure but different hydrogenation state.
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-phenanthrene-2-carboxylate: Another similar compound with variations in the functional groups.
Uniqueness
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
6636-50-6 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-20(19(23)27-4)10-9-15-16-11-14(25-2)7-5-13(16)6-8-17(15)21(20,24)12-18(22)26-3/h5-8,11,24H,9-10,12H2,1-4H3 |
InChI 键 |
NFEXZBIIDDYEBS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(C1(CC(=O)OC)O)C=CC3=C2C=C(C=C3)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
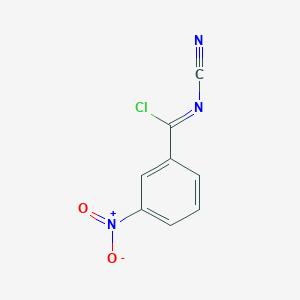
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
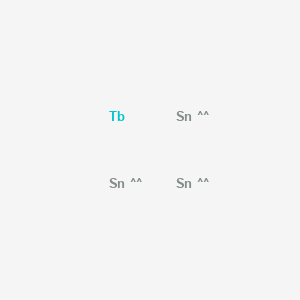
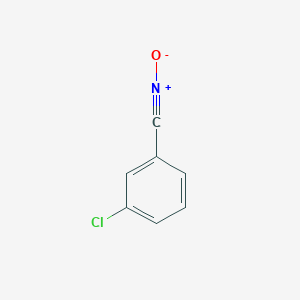
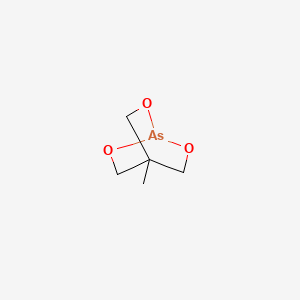
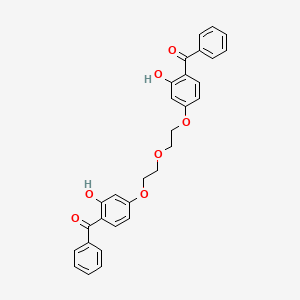

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
